molecular formula C18H13ClF3N3O B2935009 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)pentanedinitrile CAS No. 338397-59-4

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)pentanedinitrile

Cat. No.: B2935009
CAS No.: 338397-59-4
M. Wt: 379.77
InChI Key: JITWERIVUHXHCC-UHFFFAOYSA-N
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Description

This compound (CAS: 338407-10-6) features a pyridine core substituted with a chlorine atom and a trifluoromethyl group at the 3- and 5-positions, respectively. A 4-methoxyphenyl group and a pentanedinitrile moiety are attached to the pyridine ring at the 2-position . Its structural complexity suggests applications in agrochemicals or pharmaceuticals, akin to related compounds like fluopyram, a fungicide . The synthesis of its analogs often involves nucleophilic substitution and condensation reactions with malononitrile or similar nitrile precursors .

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)pentanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N3O/c1-26-14-5-3-12(4-6-14)17(11-24,7-2-8-23)16-15(19)9-13(10-25-16)18(20,21)22/h3-6,9-10H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITWERIVUHXHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CCC#N)(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)pentanedinitrile typically involves multiple steps. One common approach starts with the preparation of the pyridine ring, followed by the introduction of the chloro and trifluoromethyl groups. The methoxyphenyl group is then attached through a series of reactions involving nitrile intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and reagents to control the reaction environment and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)pentanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers.

Scientific Research Applications

2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)pentanedinitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)pentanedinitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities:

Compound Name Key Functional Groups Pyridine Substitution Pattern Primary Applications Toxicity Notes
Target Compound Pentanedinitrile, 4-methoxyphenyl 3-Cl, 5-CF₃, 2-position substituents Potential agrochemical (inferred) Not reported in evidence
Fluopyram (N-[2-[3-Cl-5-CF₃-pyridin-2-yl]ethyl]-2-(CF₃)benzamide) Benzamide, trifluoromethyl 3-Cl, 5-CF₃ Fungicide (cucumbers, tomatoes) Thyroid carcinogenicity in animals
{[2-Cl-5-(4-substituted phenyl)pyridin-3-yl]methylidene}propanedinitrile Propanedinitrile, substituted phenyl 3-position substituent Intermediate for heterocyclic synthesis Not reported
2-[3-Cl-5-CF₃-pyridin-2-yl]-4-(4-methoxyphenyl)-5-methyl-triazol-3-one Triazolone, 4-methoxyphenyl 3-Cl, 5-CF₃ Likely herbicidal/pharmaceutical No data available
N-[3-Cl-5-CF₃-pyridin-2-yl]-2-[[5-(4-F-phenyl)-triazol-3-yl]sulfanyl]acetamide Acetamide, triazole sulfanyl, 4-fluorophenyl 3-Cl, 5-CF₃ Pharmaceutical candidate Not reported

Biological Activity

Molecular Formula and Weight

  • Molecular Formula : C16H14ClF3N2
  • Molecular Weight : 407.2 g/mol

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that compounds containing pyridine rings often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyridine can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Case Studies

  • Antibacterial Studies :
    • In a study evaluating the antibacterial efficacy of similar pyridine derivatives, it was found that compounds with a trifluoromethyl group displayed enhanced activity against Gram-positive bacteria due to their ability to penetrate bacterial membranes more effectively.
  • Anti-inflammatory Effects :
    • Another investigation into the anti-inflammatory properties of related compounds revealed that they could inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
  • Anticancer Activity :
    • Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways, although further research is required to elucidate specific pathways involved.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of Gram-positive bacteria[Study 1]
Anti-inflammatoryReduction in cytokine production[Study 2]
AnticancerInduction of apoptosis in cancer cells[Study 3]

Table 2: Comparison with Related Compounds

Compound NameMolecular WeightAntimicrobial ActivityAnti-inflammatory Activity
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(4-methoxyphenyl)pentanedinitrile407.2 g/molModerateSignificant
3-Chloro-5-(trifluoromethyl)pyridine210.58 g/molHighModerate
4-Methoxyphenyl derivative224.25 g/molLowHigh

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